molecular formula C6H5Cl2N B011194 2-Chloro-4-(chloromethyl)pyridine CAS No. 101990-73-2

2-Chloro-4-(chloromethyl)pyridine

Cat. No. B011194
M. Wt: 162.01 g/mol
InChI Key: QELZCGMVHLQNSO-UHFFFAOYSA-N
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Patent
US07354933B2

Procedure details

10 g of 2-chloro-4-methylpyridine are dissolved in 30 ml of CH3CN and a mixture of AIBN (3 g) and NCS (30 g) is added. The resulting mixture is refluxed for 4 hours. After removing the solvent, the crude product is further purified by distillation (boiling point: 70° C., 20 mtorr).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.CC(N=NC(C#N)(C)C)(C#N)C.C1C(=O)N([Cl:28])C(=O)C1>CC#N>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][Cl:28])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
30 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After removing the solvent
DISTILLATION
Type
DISTILLATION
Details
the crude product is further purified by distillation (boiling point: 70° C., 20 mtorr)

Outcomes

Product
Name
Type
Smiles
ClC1=NC=CC(=C1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.